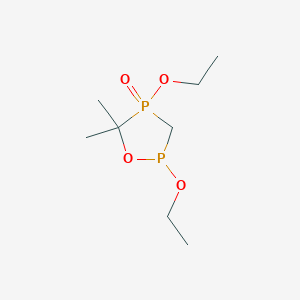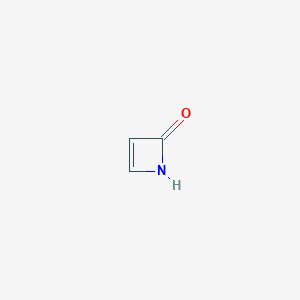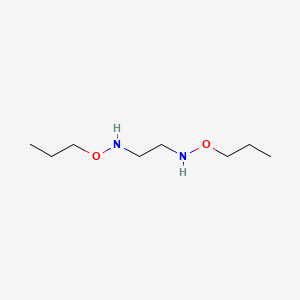![molecular formula C28H28O3Si B14339451 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol CAS No. 106848-59-3](/img/structure/B14339451.png)
1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol is a compound that features a silyl group attached to a propanol backbone with two phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol typically involves the reaction of a silyl chloride with a suitable alcohol under basic conditions. For instance, the reaction of methyl(diphenyl)silyl chloride with 1,3-diphenoxypropan-2-ol in the presence of a base like imidazole or pyridine can yield the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at moderate temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The silyl group can be reduced to a silane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a silane derivative.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and coatings due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol involves its interaction with various molecular targets. The silyl group can form stable complexes with nucleophiles, making it useful as a protecting group in organic synthesis. Additionally, the phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar protecting groups for alcohols but with different steric and electronic properties.
Trimethylsilyl ethers: Less stable compared to 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol but commonly used in organic synthesis.
tert-Butyldiphenylsilyl ethers: More stable under acidic conditions and used for selective protection of primary hydroxyl groups.
Uniqueness
This compound is unique due to its combination of a silyl group with phenoxy substituents, providing a balance of stability and reactivity. This makes it a versatile compound for various applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
106848-59-3 |
|---|---|
Molekularformel |
C28H28O3Si |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
1-[methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol |
InChI |
InChI=1S/C28H28O3Si/c1-32(25-18-10-4-11-19-25,26-20-12-5-13-21-26)28(31-24-16-8-3-9-17-24)27(29)22-30-23-14-6-2-7-15-23/h2-21,27-29H,22H2,1H3 |
InChI-Schlüssel |
ZNDUIOQKDVMBEU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C(COC3=CC=CC=C3)O)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)


![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)





